molecular formula C12H16N2O4S B5238923 4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No.: B5238923
M. Wt: 284.33 g/mol
InChI Key: DMYUGEILICTEPQ-UHFFFAOYSA-N
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Description

4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.08307817 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, the thermal gravity analysis of similar compounds showed stability below certain temperatures . .

Biochemical Analysis

Biochemical Properties

4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary enzymes it interacts with is acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine . This inhibition can have profound effects on neurotransmission and neural function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can enhance cholinergic signaling pathways. This can result in altered cell signaling, gene expression, and cellular metabolism. Additionally, this compound has been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species . This oxidative stress can lead to cellular damage and affect various cellular components, including lipids, proteins, and DNA.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. The compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is facilitated by the pyrrolidinylcarbonyl group, which fits into the enzyme’s active site and forms stable interactions with key amino acid residues. Additionally, the methoxy group and benzenesulfonamide moiety contribute to the compound’s overall binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged oxidative stress, resulting in cumulative cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant adverse effects. At higher doses, the inhibition of acetylcholinesterase becomes more pronounced, leading to excessive accumulation of acetylcholine and potential toxicity . High doses of this compound can also exacerbate oxidative stress, resulting in increased cellular damage and adverse physiological effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and altering metabolite levels. The involvement of cytochrome P450 enzymes highlights the compound’s potential impact on drug metabolism and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism and signaling pathways. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-11-5-4-9(19(13,16)17)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYUGEILICTEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.